

physical and chemical properties of 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No.: B183485

[Get Quote](#)

An In-depth Technical Guide on 4-Hydroxy-8-methylquinoline-3-carboxylic acid

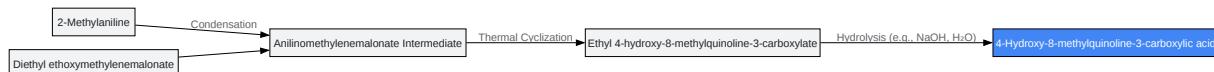
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-8-methylquinoline-3-carboxylic acid, a member of the quinoline carboxylic acid class of compounds, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Hydroxy-8-methylquinoline-3-carboxylic acid**, its synthesis, and potential biological relevance based on related structures.

Core Physical and Chemical Properties

While specific experimental data for **4-Hydroxy-8-methylquinoline-3-carboxylic acid** is not extensively available in the public domain, its properties can be reliably inferred from data on closely related analogues and general chemical principles.


Table 1: Physical and Chemical Properties of **4-Hydroxy-8-methylquinoline-3-carboxylic acid**

Property	Value	Source/Comment
CAS Number	35966-17-7	[1] [2] [3]
Molecular Formula	C ₁₁ H ₉ NO ₃	[1] [2] [3]
Molecular Weight	203.19 g/mol	[1] [2] [3]
Appearance	Expected to be a solid	General property of similar compounds.
Melting Point	Not experimentally determined for this specific compound. Related compounds like 4-hydroxyquinoline-3-carboxylic acid have a melting point of 268-273 °C.	It is anticipated to be a high-melting-point solid.
Solubility	Expected to be soluble in organic solvents like DMSO and DMF, and sparingly soluble in alcohols like ethanol. Poorly soluble in water.	Based on the general solubility of quinoline derivatives.
pKa	Not experimentally determined. The pKa of the carboxylic acid is expected to be in the range of 3-5, and the pKa of the 4-hydroxyl group (as a vinylogous acid) is likely in the range of 9-11.	Inferred from related quinoline carboxylic acids.

Synthesis

The primary synthetic route to 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[\[1\]](#)[\[4\]](#) This method involves the condensation of an appropriately substituted aniline

with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent hydrolysis of the resulting ester.

[Click to download full resolution via product page](#)

Gould-Jacobs reaction pathway for the synthesis of the target compound.

Experimental Protocol: General Gould-Jacobs Synthesis

A general procedure for the synthesis of 4-hydroxyquinoline-3-carboxylic acids via the Gould-Jacobs reaction involves the following steps[1][5]:

- Condensation: An equimolar mixture of the substituted aniline (in this case, 2-methylaniline) and diethyl ethoxymethylenemalonate is heated, typically at temperatures ranging from 100 to 140°C. This reaction forms the corresponding anilinomethylenemalonate intermediate. The ethanol byproduct is often removed by distillation.
- Cyclization: The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures around 250°C. This high temperature induces an intramolecular cyclization to form the ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.
- Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base, such as sodium hydroxide.
- Acidification and Isolation: The reaction mixture is cooled and then acidified with a strong acid, like hydrochloric acid, to precipitate the crude **4-hydroxy-8-methylquinoline-3-carboxylic acid**.
- Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization, typically from ethanol.[1]

Spectroscopic Characterization (Predicted)

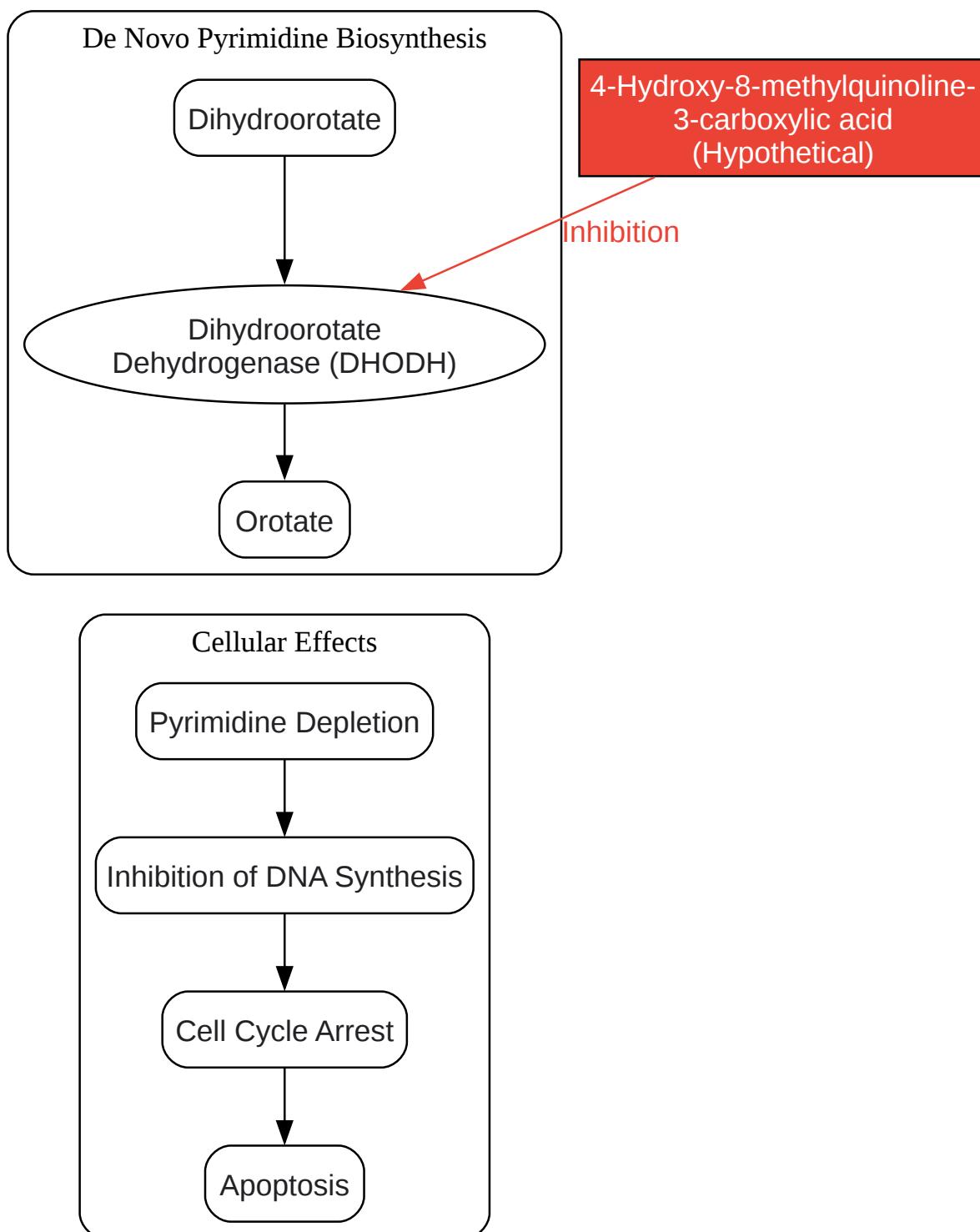

While experimental spectra for **4-Hydroxy-8-methylquinoline-3-carboxylic acid** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons: Signals in the range of 7.0-8.5 ppm. The protons on the benzene ring will show characteristic splitting patterns.- Methyl protons: A singlet around 2.5 ppm.- Vinyl proton (at C2): A singlet downfield, likely above 8.5 ppm.- Hydroxyl and Carboxylic acid protons: Broad singlets that are exchangeable with D₂O. The carboxylic acid proton is expected to be significantly downfield (>10 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (C=O): In the range of 165-175 ppm.- Aromatic and quinoline ring carbons: Multiple signals between 110-150 ppm.- Methyl carbon: A signal upfield, likely around 15-25 ppm.
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.- C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1730 cm⁻¹.- C=C and C=N stretches (aromatic/quinoline): Multiple bands in the 1450-1650 cm⁻¹ region.- C-O stretch: In the 1200-1300 cm⁻¹ region.
Mass Spec.	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 203.- Common Fragments: Loss of H₂O (m/z = 185), loss of COOH (m/z = 158), and other fragments corresponding to the quinoline ring system.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of **4-Hydroxy-8-methylquinoline-3-carboxylic acid** is limited. However, the broader class of 4-hydroxyquinoline-3-carboxylic acid derivatives has been extensively studied and shown to possess a range of biological activities, including antibacterial and anticancer effects. A notable mechanism of action for some quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. PubChemLite - 4-hydroxy-8-methylquinoline-3-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Hydroxy-8-methylquinoline-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183485#physical-and-chemical-properties-of-4-hydroxy-8-methylquinoline-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com